N-(Quinolin-3-Yl)propanamide

Crystallography Structure-Based Drug Design Fragment-Based Screening

N-(Quinolin-3-Yl)propanamide (PDB Ligand Code: 4JS) is a small-molecule amide derivative with the molecular formula C12H12N2O and a molecular weight of 200.236 g/mol. The compound consists of a quinoline core with a propanamide group attached at the 3-position, as defined by its standard InChIKey: MISHSHICMVHYDE-UHFFFAOYSA-N.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
Cat. No. B8461673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Quinolin-3-Yl)propanamide
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=CC2=CC=CC=C2N=C1
InChIInChI=1S/C12H12N2O/c1-2-12(15)14-10-7-9-5-3-4-6-11(9)13-8-10/h3-8H,2H2,1H3,(H,14,15)
InChIKeyMISHSHICMVHYDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-(Quinolin-3-Yl)propanamide – Technical Specifications and Structural Identity


N-(Quinolin-3-Yl)propanamide (PDB Ligand Code: 4JS) is a small-molecule amide derivative with the molecular formula C12H12N2O and a molecular weight of 200.236 g/mol [1]. The compound consists of a quinoline core with a propanamide group attached at the 3-position, as defined by its standard InChIKey: MISHSHICMVHYDE-UHFFFAOYSA-N [2]. It has been structurally characterized in complex with Trypanosoma cruzi histidyl-tRNA synthetase (HisRS) via X-ray diffraction, confirming its identity as a ligand (Chem 1698) within the PDB entry 4YRS [3]. The compound is recognized as a chemical starting point for the development of specific inhibitors targeting trypanosomatid HisRS, a validated drug target for Chagas disease [3].

Why N-(Quinolin-3-Yl)propanamide is Not Interchangeable with Closest Analogs


Substituting N-(Quinolin-3-Yl)propanamide with closely related analogs, such as the corresponding acetamide (N-(quinolin-3-yl)acetamide) or other 3-aminoquinoline derivatives, is not straightforward due to critical differences in their binding modes and biochemical activities within a specific therapeutic target. Both compounds bind to the same fragment-binding hotspot on T. cruzi histidyl-tRNA synthetase (HisRS), adjacent to the ATP-binding pocket [1]. However, the difference in the amide chain length (propanamide vs. acetamide) results in distinct conformations of the side chains of neighboring protein residues, Arg156 and His168, which are observed concomitantly with fragment binding [1]. These conformational changes, which are fragment-specific, directly impact the interaction network and are the basis for the observed differences in biochemical activity, as quantified in aminoacylation assays [1].

Quantitative Comparative Evidence for N-(Quinolin-3-Yl)propanamide vs. Analogs


Direct Head-to-Head Comparison of Binding Mode with N-(quinolin-3-yl)acetamide via Crystallography

The binding of N-(Quinolin-3-Yl)propanamide (PDB: 4YRS) and N-(quinolin-3-yl)acetamide (PDB: 4YRR) to T. cruzi histidyl-tRNA synthetase (HisRS) has been directly compared via X-ray crystallography [1]. Both compounds bind to the same fragment-binding hotspot adjacent to the ATP-binding pocket, but their binding is associated with distinct conformational changes in the side chains of protein residues Arg156 and His168 [1]. This demonstrates that the length of the amide chain (propanamide vs. acetamide) directly influences the ligand-protein interaction network, providing a structural rationale for differential biochemical activity.

Crystallography Structure-Based Drug Design Fragment-Based Screening Trypanosoma cruzi Histidyl-tRNA Synthetase

Comparative Biochemical Activity Against T. cruzi HisRS in Aminoacylation Assay

In a standardized aminoacylation assay using T. cruzi histidyl-tRNA synthetase (HisRS), N-(Quinolin-3-Yl)propanamide (Chem 1698) and N-(quinolin-3-yl)acetamide (Chem 1691) exhibited quantifiably different levels of inhibition [1]. While both were tested as part of a 15-fragment hit set, their activity profiles diverged. This difference in biochemical activity, measured under identical assay conditions, provides a functional basis for selecting the propanamide analog over the acetamide analog for specific medicinal chemistry campaigns.

Enzyme Inhibition Aminoacylation Assay Trypanosoma cruzi Histidyl-tRNA Synthetase Fragment-Based Screening

Fragment Hit Identification in a Crystallographic Cocktail Screen

N-(Quinolin-3-Yl)propanamide (Chem 1698) was identified as one of only 15 confirmed fragment hits out of a 680-fragment library (a hit rate of 2.2%) screened against T. cruzi histidyl-tRNA synthetase (HisRS) using fragment-based crystallographic cocktail screening [1]. This places it within a select group of fragments that bind to a validated, therapeutically relevant target. The identification was confirmed through single-soak crystallography, and the compound is listed alongside other validated hits such as Chem 1691 (the acetamide analog) in the publication's Table 2 [1].

Fragment-Based Drug Discovery Crystallographic Screening Trypanosoma cruzi Histidyl-tRNA Synthetase Hit Identification

Synthetic Accessibility and Purity Benchmarking for Medicinal Chemistry

N-(Quinolin-3-Yl)propanamide is a known compound with established synthetic routes, which can be procured with high purity [1]. Commercial sources often provide the compound with a purity of ≥95%, as determined by analytical LCMS [2]. This level of purity and the availability of synthetic details are critical for researchers who require well-characterized starting materials for medicinal chemistry campaigns, ensuring reproducibility in subsequent biological assays and structure-activity relationship (SAR) studies.

Medicinal Chemistry Synthetic Routes Compound Purity Chemical Synthesis Analytical Chemistry

Validated Application Scenarios for N-(Quinolin-3-Yl)propanamide in Drug Discovery


Fragment-Based Drug Discovery (FBDD) Targeting Trypanosomatid HisRS

Use N-(Quinolin-3-Yl)propanamide as a validated fragment hit for structure-guided optimization. Its confirmed binding to the hotspot adjacent to the ATP-binding pocket of T. cruzi HisRS (PDB: 4YRS) makes it a direct chemical starting point for designing more potent and selective inhibitors for Chagas disease [1]. The availability of a co-crystal structure enables rational, structure-based design to improve affinity and selectivity.

Structure-Activity Relationship (SAR) Studies of 3-Aminoquinoline Derivatives

Employ N-(Quinolin-3-Yl)propanamide as a key comparator in SAR studies exploring the impact of amide chain length on target binding and activity. Its direct comparison with N-(quinolin-3-yl)acetamide (PDB: 4YRR) provides a defined structural and biochemical baseline for understanding the effects of modifying the N-acyl substituent on binding to T. cruzi HisRS [1]. This is essential for medicinal chemists optimizing this scaffold.

Crystallographic Fragment Screening and Target Engagement Validation

Utilize N-(Quinolin-3-Yl)propanamide as a positive control or reference compound in crystallographic fragment screening campaigns against histidyl-tRNA synthetase or related enzymes. Its well-characterized binding mode and known activity in the aminoacylation assay provide a reliable benchmark for validating new screening methods or for confirming the functional state of a protein target [1].

Chemical Probe Development for Neglected Tropical Diseases

Incorporate N-(Quinolin-3-Yl)propanamide as a core scaffold for developing chemical probes to study the biology of T. cruzi and other trypanosomatids. Its identification as a fragment hit for a validated drug target (HisRS) positions it as a valuable tool for target validation and for elucidating the biological consequences of inhibiting this enzyme in the parasite [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(Quinolin-3-Yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.